molecular formula C17H16N8O4 B12395911 N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12395911
M. Wt: 396.4 g/mol
InChI Key: KRRBFUKJTVXOAD-UEVVTLJHSA-N
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Description

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that features a purine base linked to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Azidation: The azido group is introduced through nucleophilic substitution reactions, typically using sodium azide (NaN3) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I) iodide (CuI) as a catalyst in click chemistry reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of triazoles.

Scientific Research Applications

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The purine base can interact with nucleic acids and enzymes, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide
  • (2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(diethylamino)-5-(hydroxymethyl)oxolan-3-ol

Uniqueness

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of the azido group, which allows for bioorthogonal chemistry applications. This distinguishes it from other similar compounds that may lack this functional group and thus have different reactivity and applications.

Properties

Molecular Formula

C17H16N8O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16N8O4/c18-24-23-11-10(6-26)29-17(13(11)27)25-8-21-12-14(19-7-20-15(12)25)22-16(28)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,26-27H,6H2,(H,19,20,22,28)/t10-,11?,13+,17-/m1/s1

InChI Key

KRRBFUKJTVXOAD-UEVVTLJHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)N=[N+]=[N-])O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)N=[N+]=[N-])O

Origin of Product

United States

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